

Spectroscopic Analysis of (R)-4-Phenylloxazolidine-2-thione: A Technical Guide

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Compound of Interest

Compound Name: (R)-4-Phenylloxazolidine-2-thione

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This technical guide provides a detailed overview of the spectroscopic data for the chiral auxiliary, **(R)-4-Phenylloxazolidine-2-thione**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, outlines experimental protocols, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **(R)-4-Phenylloxazolidine-2-thione**. While specific experimental data for the target molecule is not widely available in public databases, the following information has been compiled from analogous structures and spectral database predictions.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.30 - 7.50	m	Aromatic protons (C_6H_5)
~5.00	t	CH-Ph
~4.60	t	O- CH_2
~4.15	t	N- CH_2
~8.50	br s	NH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~190	C=S
~140	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~70	O- CH_2
~60	CH-Ph

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2900	Medium	Aliphatic C-H Stretch
~1500	Strong	C=S Stretch
~1200	Strong	C-O Stretch
~700-800	Strong	Aromatic C-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like **(R)-4-Phenylloxazolidine-2-thione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

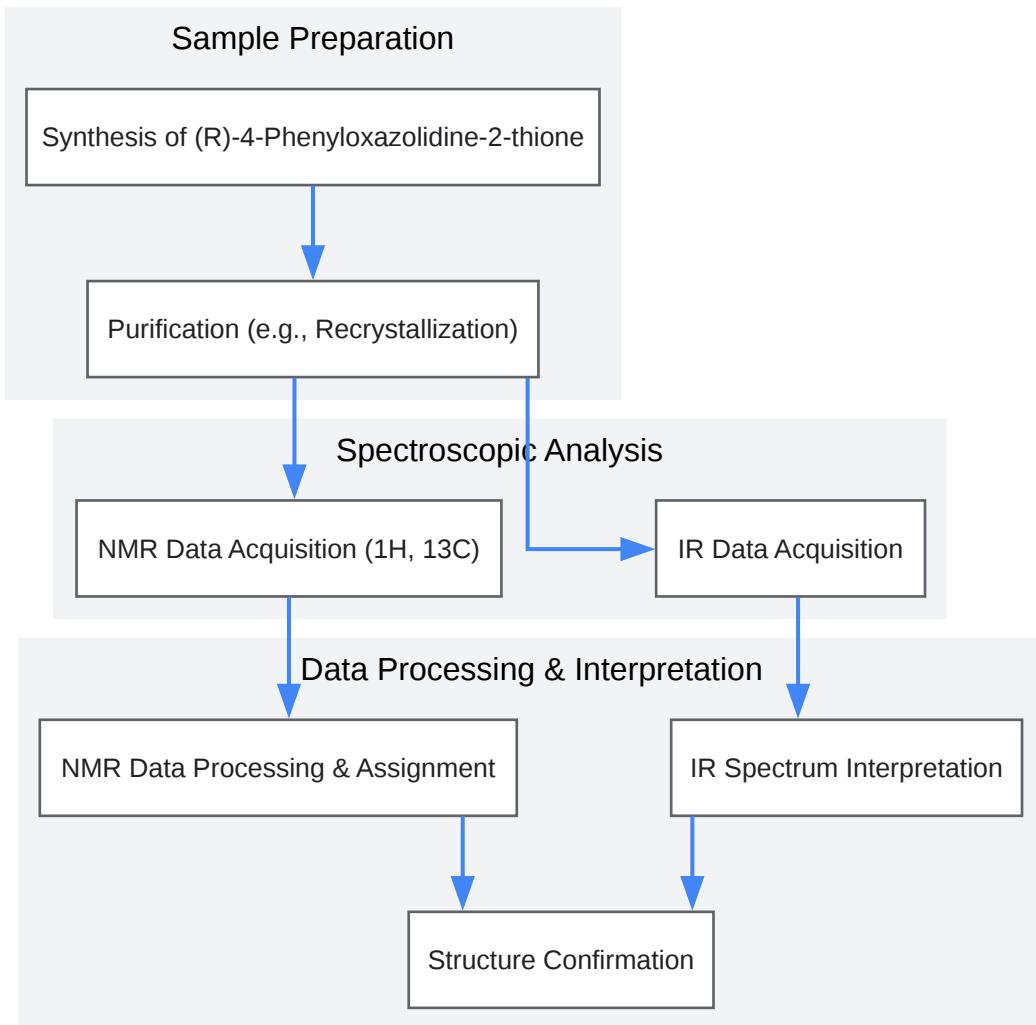
A common method for analyzing solid samples is the thin solid film technique.

- **Sample Preparation:** Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- **Film Deposition:** Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **(R)-4-Phenylloxazolidine-2-thione**.

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